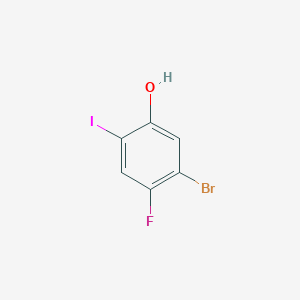
5-Bromo-4-fluoro-2-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-2-iodophenol: is an organohalogen compound with the molecular formula C6H3BrFIO. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenol ring. It is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-iodophenol typically involves multi-step organic reactions. One common method includes:
Halogenation of Phenol: Starting with phenol, selective halogenation can be performed to introduce bromine, fluorine, and iodine atoms at specific positions on the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions using halogenating agents such as bromine (Br2), fluorine (F2), and iodine (I2) under controlled conditions.
Substitution Reactions: Further refinement of the compound can be achieved through nucleophilic substitution reactions, where specific halogen atoms are introduced or replaced using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to alter the oxidation state of the phenol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Bromo-4-fluoro-2-iodophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-iodophenol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through binding interactions. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: Similar structure but lacks the iodine atom.
2-Iodo-4-fluorophenol: Similar structure but lacks the bromine atom.
5-Bromo-2-iodophenol: Similar structure but lacks the fluorine atom.
Uniqueness
5-Bromo-4-fluoro-2-iodophenol is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the phenol ring. This combination of halogens can impart distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H3BrFIO |
|---|---|
Molecular Weight |
316.89 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-iodophenol |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H |
InChI Key |
GVHOPCFUIIHTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















